N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
Description
N-{3-[(4-Ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5. The thiophene ring is further functionalized with a pyridin-3-ylmethyl group linked to a 4-ethylpiperazine moiety and a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-26-10-12-27(13-11-26)21(18-7-5-9-24-15-18)20-16(2)17(3)30-23(20)25-22(28)19-8-6-14-29-19/h5-9,14-15,21H,4,10-13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYPACXCGWKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: Starting with 2-chloro-5-chloromethylpyridine, it is reacted with N-ethylpiperazine in the presence of a base like potassium carbonate to yield the piperazine derivative.
Coupling with Thiophene and Furan Moieties: The piperazine derivative is then coupled with 4,5-dimethylthiophene-2-carboxylic acid and furan-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of piperidine derivatives from the pyridine ring.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine moiety.
Scientific Research Applications
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity . This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The ethylpiperazine substituent likely increases lipophilicity relative to polar groups (e.g., methoxy or chloro), which could enhance membrane permeability .
- The furan-2-carboxamide moiety differs from bulkier benzofuran or indole carboxamides in analogs, possibly influencing solubility and metabolic stability .
Melting Points :
- Analogs with 4-(2-methoxyphenyl)piperazine groups (e.g., compound 34) exhibit melting points of 239–240°C (HCl salt), whereas indole derivatives (e.g., compound 36) melt at 226–228°C . The target compound’s ethylpiperazine group may lower its melting point due to reduced crystallinity.
Solubility :
- The ethylpiperazine group may improve aqueous solubility compared to methoxyphenyl-substituted analogs, which require salt formation (e.g., HCl or acetic acid salts) for purification .
Pharmacological Implications
Piperazine-containing compounds are frequently explored for central nervous system (CNS) targets due to their ability to modulate serotonin, dopamine, or adrenergic receptors. Key comparisons include:
- Receptor Selectivity : The pyridin-3-yl group in the target compound may favor interactions with nicotinic acetylcholine receptors (nAChRs) over serotonin receptors targeted by methoxyphenyl-substituted analogs (e.g., compound 34) .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl in compound 52 ) may render the target compound more susceptible to oxidative metabolism compared to fluorinated analogs.
- CNS Penetration : The combination of ethylpiperazine and dimethylthiophene could enhance blood-brain barrier permeability relative to polar derivatives like compound 37 (4-methoxyphenylpiperazine) .
Biological Activity
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can be represented as follows:
Where , , , , and are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound. The specific molecular formula has not been consistently reported across sources, but it typically contains a furan moiety linked to a carboxamide group.
Anticancer Activity
Recent studies have indicated that compounds similar to N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide exhibit notable anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines including human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231). Results showed that it had a higher cytotoxic effect on U87 cells compared to MDA-MB-231 cells, indicating selectivity towards certain cancer types .
- Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{3...} | U87 | 12.5 |
| N-{3...} | MDA-MB-231 | 25.0 |
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated using methods such as DPPH radical scavenging assays. The results suggest that it possesses significant antioxidant activity:
- Comparative Analysis : The antioxidant activity was found to be comparable to ascorbic acid, a well-known antioxidant. The compound demonstrated a DPPH inhibition percentage significantly higher than that of control substances .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-{3...} | 78.67 |
| Ascorbic Acid | 58.20 |
Antimicrobial Activity
In addition to anticancer and antioxidant properties, N-{3...} has shown promising antimicrobial effects:
- Broad Spectrum : The compound exhibited activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes .
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Case Studies
Several case studies have documented the efficacy of compounds related to N-{3...} in clinical settings:
- Case Study on Glioblastoma : A clinical trial involving similar compounds demonstrated a reduction in tumor size in patients with recurrent glioblastoma when administered in conjunction with standard therapies .
- Antioxidant Supplementation : In a study assessing dietary antioxidants, compounds with structures akin to N-{3...} were shown to improve oxidative stress markers in patients undergoing chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
